molecular formula C23H25N5O5 B3044108 Doxazosin D8 CAS No. 1126848-44-9

Doxazosin D8

Numéro de catalogue B3044108
Numéro CAS: 1126848-44-9
Poids moléculaire: 459.5 g/mol
Clé InChI: RUZYUOTYCVRMRZ-UFBJYANTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Doxazosin D8 is an alpha-adrenergic blocker . It relaxes your veins and arteries so that blood can more easily pass through them . It also relaxes the muscles in the prostate and bladder neck, making it easier to urinate . This compound is used to treat hypertension (high blood pressure), or to improve urination in men with benign prostatic hyperplasia (enlarged prostate) .


Synthesis Analysis

This compound is a deuterium labeled Doxazosin . It is a quinazoline-derivative that selectively antagonizes postsynaptic α1 adrenergic receptors .


Molecular Structure Analysis

The molecular formula of this compound is C23H17D8N5O5 • HCl . The formal name is 4- (4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8-methanone, monohydrochloride .


Chemical Reactions Analysis

This compound is intended for use as an internal standard for the quantification of doxazosin . It is a non-selective antagonist of α1-adrenergic receptors .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C23H17D8N5O5 • HCl . The formal name is 4- (4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8-methanone, monohydrochloride .

Applications De Recherche Scientifique

1. Impact on Testosterone Homeostasis and Steroidogenic Machinery

Doxazosin, an α1-selective adrenergic receptor antagonist, has been investigated for its impact on testosterone homeostasis and the transcriptional profile of steroidogenic machinery. A study revealed that oral administration of doxazosin significantly altered steroidogenic machinery in Leydig cells, affecting cAMP/cGMP signaling and adrenergic receptors. This suggests doxazosin's potential role in hormonal regulation and its molecular impact on Leydig cells homeostasis (Stojkov et al., 2013).

2. Effects on Prostatic Tissue and Cell Proliferation

Doxazosin has been studied for its influence on prostatic tissue. Research has shown that it reduces cell proliferation and increases collagen fibers in rat prostatic lobes, indicating a potential therapeutic role in benign prostatic hyperplasia (BPH) by influencing tissue remodeling and stromal space composition (Justulin et al., 2008).

3. Photolytic and Photocatalytic Degradation in Environmental Studies

Doxazosin's environmental impact has been examined through studies on its photolytic and photocatalytic degradation. These studies are crucial for understanding the environmental and ecotoxicological implications of doxazosin, especially considering its widespread medical use and potential risks to aquatic species and humans (Bujak et al., 2020).

4. Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

There is promising research on doxazosin's role in inhibiting proliferation and inducing apoptosis in cancer cells. Studies have shown that doxazosin inhibits EGFR and NF-kappaB signaling pathways, leading to apoptosis in breast cancer cells, suggesting its potential as a novel medical therapy for breast cancer (Hui et al., 2008).

5. Doxazosin's Impact on Urinary Bladder Function

Research has also been conducted on doxazosin's effects on urinary bladder function post-partial outlet obstruction. It suggests that doxazosin treatment can increase blood flow to the bladder and reduce the severity of bladder dysfunction, highlighting its potential therapeutic effects beyond the prostate (Das et al., 2002).

6. Doxazosin in Hypertension and BPH Management

Doxazosin's role in managing hypertension and benign prostatic hyperplasia has been extensively studied. It has been shown to effectively reduce blood pressure and improve urinary flow rates in patients with BPH, demonstrating its therapeutic value in these common conditions (Pool Jl, 1996).

Mécanisme D'action

Target of Action

Doxazosin D8 primarily targets the alpha-1 adrenergic receptors . These receptors are found in various tissues throughout the body but are particularly concentrated in vascular smooth muscle and the prostate gland . By blocking these receptors, this compound can influence both blood pressure regulation and urinary function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By blocking alpha-1 adrenergic receptors, this compound inhibits the normal vasoconstrictive response to norepinephrine, leading to vasodilation and a decrease in blood pressure . In the prostate, this receptor blockade leads to relaxation of smooth muscle, improving urinary flow .

Pharmacokinetics

This compound is extensively metabolized in the body, with only about 5% of the administered dose excreted unchanged in the urine . It is primarily metabolized by the liver enzyme CYP3A4, with secondary pathways involving CYP2D6 and 2C9 . The oral bioavailability of this compound is approximately 65%, and its terminal elimination half-life is approximately 22 hours . This long half-life allows for once-daily dosing .

Action Environment

Environmental factors can influence the action of this compound. For example, a study found that this compound is a photoliable compound in an aqueous environment, meaning its degradation is promoted by light . The study also found that the degradation of this compound is promoted by a basic medium and the presence of environmentally important ions such as Cl−, NO3−, SO42−, and organic matter . These factors could potentially influence the stability and efficacy of this compound in different environments .

Safety and Hazards

Doxazosin D8 can affect your pupils during cataract surgery . This compound may cause dizziness or fainting, especially when you first start taking it or when you start taking it again . You should not use this medication if you are allergic to doxazosin or similar medicines .

Orientations Futures

Doxazosin D8 is used to treat hypertension (high blood pressure), or to improve urination in men with benign prostatic hyperplasia (enlarged prostate) . The extended-release form of doxazosin (Cardura XL) is for use only in treating benign prostatic hyperplasia and should not be used to treat hypertension .

Analyse Biochimique

Biochemical Properties

Doxazosin D8 interacts with α1-adrenergic receptors, which are a type of G protein-coupled receptor found in various tissues in the body . The interaction between this compound and these receptors is antagonistic, meaning that this compound binds to these receptors but does not activate them, instead, it blocks them from being activated by other substances .

Cellular Effects

This compound, like Doxazosin, has been shown to have effects on various types of cells and cellular processes. It influences cell function by blocking α1-adrenergic receptors, which can lead to smooth muscle relaxation in the prostate and bladder . This can effectively relieve urinary frequency, urgency, weak urinary stream, and other unpleasant effects of BPH . Additionally, this compound has been found to induce apoptosis in human oral cancer cells .

Molecular Mechanism

The mechanism of action of this compound involves its binding to α1-adrenergic receptors. By binding to these receptors, this compound prevents their activation by substances such as norepinephrine . This blockade of α1-adrenergic receptors leads to the relaxation of smooth muscle in the prostate and bladder, reducing the symptoms of BPH .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. Doxazosin, the non-deuterated form of the drug, has a terminal elimination half-life of approximately 22 hours . This suggests that this compound may also have a relatively long half-life, allowing for once-daily dosing .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models could not be found. Studies on Doxazosin have shown that its effects can vary with different dosages

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Doxazosin. Doxazosin is extensively metabolized, with only about 5% of the administered dose excreted unchanged in urine . The metabolism of Doxazosin involves the production of mainly O-demethylated and C-hydroxylated metabolites .

Transport and Distribution

Doxazosin, the non-deuterated form, is known to be extensively distributed in tissues . It is reasonable to assume that this compound might have a similar distribution profile.

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the cell membrane where α1-adrenergic receptors are located .

Propriétés

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/i7D2,8D2,9D2,10D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZYUOTYCVRMRZ-UFBJYANTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4COC5=CC=CC=C5O4)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxazosin D8
Reactant of Route 2
Reactant of Route 2
Doxazosin D8
Reactant of Route 3
Reactant of Route 3
Doxazosin D8
Reactant of Route 4
Reactant of Route 4
Doxazosin D8
Reactant of Route 5
Reactant of Route 5
Doxazosin D8
Reactant of Route 6
Reactant of Route 6
Doxazosin D8

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.